![molecular formula C11H11N5O4S B10928512 1-Methyl-N'-{1-[2,4,6-trioxo-1,3-thiazinan-5-ylidene]ethyl}pyrazole-4-carbohydrazide](/img/structure/B10928512.png)
1-Methyl-N'-{1-[2,4,6-trioxo-1,3-thiazinan-5-ylidene]ethyl}pyrazole-4-carbohydrazide
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Overview
Description
1-METHYL-N’~4~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N’~4~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-4-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route is as follows:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Thiazine Ring: The pyrazole intermediate is then reacted with a thioamide in the presence of an oxidizing agent to form the thiazine ring.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N’~4~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-METHYL-N’~4~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-4-CARBOHYDRAZIDE has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-METHYL-N’~4~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-3-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)PYRAZOLE: Similar structure but lacks the carbohydrazide group.
1-METHYL-N’~4~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE: Similar structure but with a different position of the carbohydrazide group.
Uniqueness
1-METHYL-N’~4~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-4-CARBOHYDRAZIDE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H11N5O4S |
---|---|
Molecular Weight |
309.30 g/mol |
IUPAC Name |
N-[(E)-1-(6-hydroxy-2,4-dioxo-1,3-thiazin-5-yl)ethylideneamino]-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H11N5O4S/c1-5(7-9(18)13-11(20)21-10(7)19)14-15-8(17)6-3-12-16(2)4-6/h3-4,19H,1-2H3,(H,15,17)(H,13,18,20)/b14-5+ |
InChI Key |
SZBQSPQWSZUVDE-LHHJGKSTSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CN(N=C1)C)/C2=C(SC(=O)NC2=O)O |
Canonical SMILES |
CC(=NNC(=O)C1=CN(N=C1)C)C2=C(SC(=O)NC2=O)O |
Origin of Product |
United States |
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